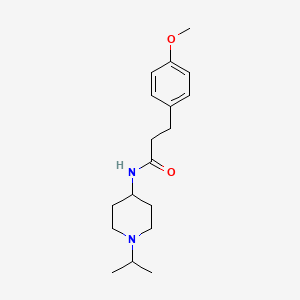
N-(1-isopropyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopropyl-4-piperidinyl)-3-(4-methoxyphenyl)propanamide, commonly known as IPP or IPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IPP is a synthetic analog of fentanyl, a potent opioid analgesic that is widely used in clinical settings. However, IPP is not intended for human consumption and is only used in laboratory experiments. In
Scientific Research Applications
IPP is primarily used in scientific research to study the opioid receptor system and its interaction with various ligands. It is also used to investigate the pharmacological properties of fentanyl analogs and their potential therapeutic applications. IPP has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Mechanism of Action
The mechanism of action of IPP is similar to that of fentanyl and other opioid analgesics. IPP binds to the mu-opioid receptor, which is located in the central nervous system and peripheral tissues. This binding activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. IPP also has an affinity for the delta and kappa opioid receptors, although its potency at these receptors is lower than at the mu-opioid receptor.
Biochemical and Physiological Effects
IPP has been shown to produce potent analgesic effects in animal models of pain. It is also capable of inducing respiratory depression, sedation, and euphoria, similar to other opioids. However, the biochemical and physiological effects of IPP are not well understood, and more research is needed to elucidate its pharmacological properties.
Advantages and Limitations for Lab Experiments
One advantage of using IPP in laboratory experiments is its high potency and selectivity for the mu-opioid receptor. This allows for more precise investigations into the opioid receptor system and the development of novel analgesic drugs. However, one limitation of using IPP is its potential for abuse and diversion. Therefore, strict regulations and safety protocols must be followed when handling and disposing of IPP.
Future Directions
There are several future directions for research on IPP and its analogs. One area of interest is the development of more potent and selective mu-opioid receptor agonists that have fewer side effects than currently available opioids. Another direction is the investigation of the role of the opioid receptor system in various physiological processes, including pain, addiction, and mood regulation. Additionally, more research is needed to understand the biochemical and physiological effects of IPP and its potential for therapeutic applications.
Conclusion
In conclusion, IPP is a synthetic analog of fentanyl that has potential applications in scientific research. Its high potency and selectivity for the mu-opioid receptor make it a valuable tool for investigating the opioid receptor system and developing new analgesic drugs. However, strict regulations and safety protocols must be followed when handling and disposing of IPP due to its potential for abuse and diversion. Further research is needed to elucidate the pharmacological properties of IPP and its analogs and their potential therapeutic applications.
Synthesis Methods
IPP is synthesized by reacting 4-methoxyphenylacetic acid with N-isopropyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with propanoyl chloride to obtain IPP. The synthesis of IPP is a complex process that requires expertise in organic chemistry.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14(2)20-12-10-16(11-13-20)19-18(21)9-6-15-4-7-17(22-3)8-5-15/h4-5,7-8,14,16H,6,9-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWRHLKCSSPFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5053465.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5053466.png)
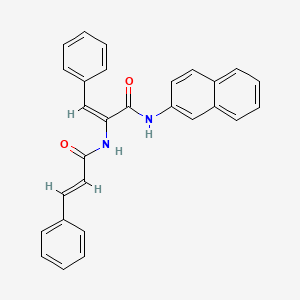
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5053473.png)
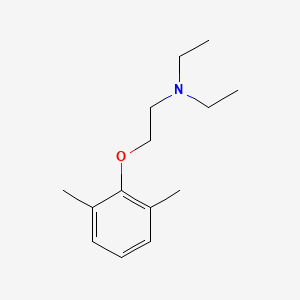

![5-[4-(allyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053489.png)
![methyl 2-{[({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B5053490.png)
![butyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5053500.png)
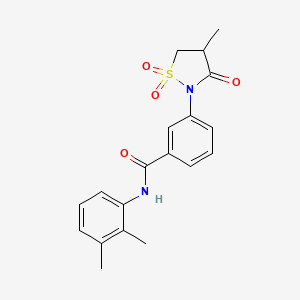
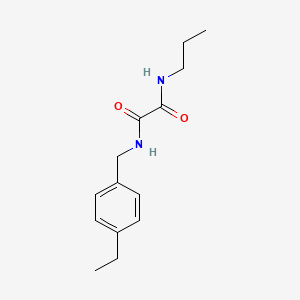
![3-bromo-4-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5053528.png)
![3-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B5053529.png)
![1-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone](/img/structure/B5053545.png)